9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride
Description
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is a spirocyclic amine derivative featuring a bicyclic structure with a six-membered and a two-membered ring system. The compound incorporates a benzyl substituent at the 9-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents. Spirocyclic amines like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can improve target binding selectivity and metabolic stability compared to linear analogs.
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
4-benzyl-4,7-diazaspiro[2.6]nonane;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-9-8-14(16)6-7-14;/h1-5,15H,6-12H2;1H |
InChI Key |
OWJATTQCNYILNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNCCN2CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction. For example, tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can be hydrogenated using wet Pd/C in a tetrahydrofuran (THF) solution under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The Boc-protected analog (CAS 2055761-19-6) lacks a charged amine, enhancing lipophilicity and likely altering pharmacokinetic properties compared to hydrochloride salts .
Pharmacological Implications: Amine dihydrochloride salts (e.g., CAS 203661-71-6) exhibit higher water solubility, advantageous for intravenous formulations. The target compound’s single hydrochloride salt may offer intermediate solubility. Sulfone-containing analogs (e.g., CAS 1023595-11-0) could exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation, whereas the target compound’s benzyl group may be susceptible to CYP450-mediated oxidation .
Research Findings and Limitations
- Synthetic Accessibility: Spiro[2.6]nonane systems are synthetically challenging due to strain in the two-membered ring. This contrasts with spiro[3.3]heptane or spiro[5.5]undecane derivatives, which are more commonly reported in the literature .
- Biological Data Gaps: No direct pharmacological studies on this compound were identified in the provided evidence. Comparisons are inferred from structural analogs.
- Thermal Stability : Hydrochloride salts of spirocyclic amines generally exhibit higher melting points and stability than free bases, as seen in related compounds like (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride .
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